Antimicrobial Potency and Spectrum: Squalamine vs. MSI-1436 (Trodusquemine)
While MSI-1436 exhibits 'slightly better' antimicrobial activity overall [1], squalamine demonstrates a more balanced and potent spectrum against specific Gram-negative pathogens. For instance, against *Pseudomonas aeruginosa*, squalamine is significantly more effective than the 7β-OH spermine analog, which is the least active compound against this organism [2]. This highlights that squalamine's specific spermidine chain and 7α-OH configuration provide a critical advantage against key resistant pathogens.
| Evidence Dimension | Antimicrobial Activity (Comparative Potency) |
|---|---|
| Target Compound Data | Squalamine: Most effective aminosterol against *P. aeruginosa*; 7β-OH spermine analog least effective [2] |
| Comparator Or Baseline | MSI-1436 (trodusquemine): Slightly better overall antimicrobial activity but less effective against *P. aeruginosa* [1][2] |
| Quantified Difference | Squalamine demonstrates superior activity against *P. aeruginosa*; specific MIC data show squalamine MICs of 16 mg/L against PA01 and PA124 [3] |
| Conditions | In vitro antimicrobial assays against reference and clinical strains |
Why This Matters
For research targeting Gram-negative infections, particularly those involving *P. aeruginosa*, squalamine offers quantifiable superior potency compared to the most-studied aminosterol analog, making it the compound of choice for developing new anti-pseudomonal strategies.
- [1] Shu, Y., Jones, S. R., Kinney, W. A., & Selinsky, B. S. (2002). The synthesis of spermine analogs of the shark aminosterol squalamine. Steroids, 67(3-4), 291-304. View Source
- [2] Tessema, T. D., Gassler, F., Shu, Y., Jones, S., Selinsky, B. S., & Zasloff, M. (2013). Structure-activity relationships in aminosterol antibiotics: the effect of stereochemistry at the 7-OH group. Bioorganic & Medicinal Chemistry Letters, 23(11), 3377-3381. View Source
- [3] Lavigne, J. P., Brunel, J. M., Chevalier, J., & Pagès, J. M. (2010). Squalamine, an original chemosensitizer to combat antibiotic-resistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(4), 701-706. View Source
